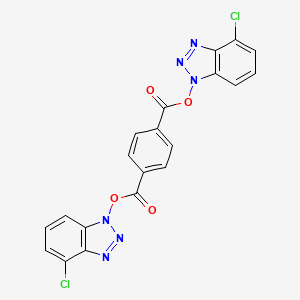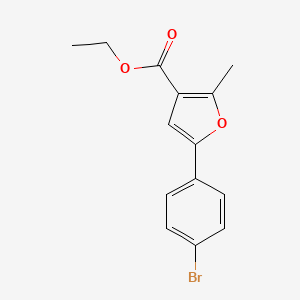![molecular formula C19H14O B14323548 1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene CAS No. 103322-18-5](/img/structure/B14323548.png)
1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene is a chemical compound that belongs to the class of cyclopropanaphthalenes This compound is characterized by the presence of a methoxyphenyl group attached to a cyclopropanaphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene can be achieved through several synthetic routes. One common method involves the reaction of 1,4-benzoquinone with appropriate reagents to form the cyclopropanaphthalene core. The methoxyphenyl group can then be introduced through a series of reactions involving disilyl compounds and demethylation steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the methoxyphenyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Cerium(IV) ammonium nitrate is commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced aromatic compounds, and substituted aromatic rings, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring attacks electrophiles. Additionally, it can participate in redox reactions, influencing cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Cyclopropabenzene: Similar in structure but lacks the methoxyphenyl group.
1H-Cyclopropa[b]naphthalene: The parent compound without the methoxyphenyl group.
Uniqueness
1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
103322-18-5 |
|---|---|
Molekularformel |
C19H14O |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methylidene]cyclopropa[b]naphthalene |
InChI |
InChI=1S/C19H14O/c1-20-16-8-6-13(7-9-16)10-17-18-11-14-4-2-3-5-15(14)12-19(17)18/h2-12H,1H3 |
InChI-Schlüssel |
RURCUHUGKJVGCY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2C3=CC4=CC=CC=C4C=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


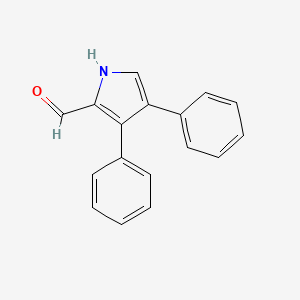

![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)


![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
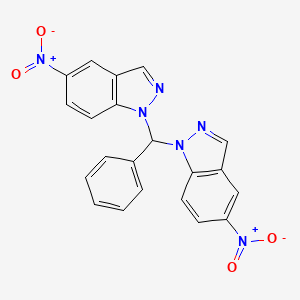
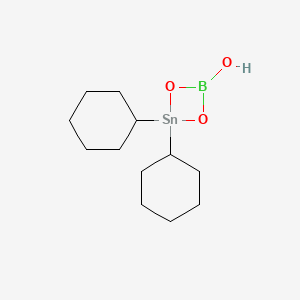
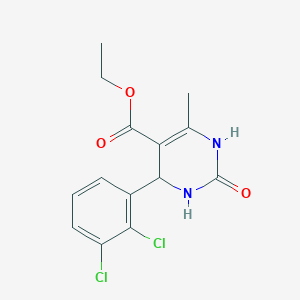

![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)

